N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a pyrazine moiety and a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction using pyrazine derivatives.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, often using 2-chlorobenzyl chloride as the reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-(pyridin-2-yl)piperidine-3-carboxamide
- N-(2-chlorobenzyl)-1-(quinolin-2-yl)piperidine-3-carboxamide
- N-(2-chlorobenzyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Uniqueness
N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or pyrimidine groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C17H19ClN4O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O/c18-15-6-2-1-4-13(15)10-21-17(23)14-5-3-9-22(12-14)16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2,(H,21,23) |
InChI Key |
MZRGEBDFZRNVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.